molecular formula C9H14BrN B1270759 1-Butylpyridinium bromide CAS No. 874-80-6

1-Butylpyridinium bromide

Cat. No.: B1270759
CAS No.: 874-80-6
M. Wt: 216.12 g/mol
InChI Key: KVBQNFMTEUEOCD-UHFFFAOYSA-M
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Description

1-Butylpyridinium bromide is an organic compound with the chemical formula C₉H₁₄BrN . It is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Scientific Research Applications

1-Butylpyridinium bromide has a wide range of applications in scientific research:

Safety and Hazards

1-Butylpyridinium bromide is harmful if swallowed and causes serious eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While the exact future directions for 1-Butylpyridinium bromide are not explicitly mentioned in the retrieved sources, its use in the synthesis of various compounds and its involvement in photochemical reactions suggest potential applications in organic synthesis and materials science .

Biochemical Analysis

Biochemical Properties

1-Butylpyridinium bromide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound has been shown to interact with lipase enzymes, enhancing their catalytic activity in certain reactions. This interaction is primarily due to the ionic nature of this compound, which can stabilize enzyme structures and increase their affinity for substrates .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In studies involving Caenorhabditis elegans, this compound was found to affect antioxidant responses and lipid metabolism across multiple generations . These effects are indicative of the compound’s ability to modulate cellular functions, potentially through oxidative stress pathways and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound’s interaction with enzymes can lead to either inhibition or activation, depending on the enzyme and the context of the reaction. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and long-term effects of this compound in laboratory settings are critical for its application in biochemical research. The compound is known for its high stability, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that this compound can induce oscillatory effects on reproduction and metabolism in Caenorhabditis elegans, highlighting the importance of temporal factors in its application .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models. At lower concentrations, the compound may enhance certain cellular functions, while higher doses can lead to toxicity and adverse effects. For instance, in studies with Caenorhabditis elegans, low doses of this compound stimulated antioxidant responses and lipid metabolism, whereas higher doses resulted in greater inhibition of reproduction and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound has been shown to interact with enzymes involved in lipid synthesis and degradation, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, as observed in studies with Caenorhabditis elegans .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ionic nature. The compound can interact with various transporters and binding proteins, facilitating its movement across cellular membranes. This distribution is crucial for its biochemical effects, as it determines the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are critical for its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium bromide can be synthesized through the quaternization reaction of pyridine with butyl bromide. The reaction typically involves heating pyridine with butyl bromide in the presence of a solvent such as acetonitrile or toluene. The reaction is carried out under reflux conditions for several hours until the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow techniques. This method allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and improved scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethylpyridinium tetrafluoroborate
  • 1-Dodecylpyridinium bromide

Comparison: 1-Butylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a butyl group, which imparts distinct solubility and stability characteristics. Compared to 1-butyl-3-methylimidazolium bromide, it has a different cationic structure, leading to variations in its physical and chemical properties. Similarly, 1-ethylpyridinium tetrafluoroborate and 1-dodecylpyridinium bromide have different alkyl chain lengths and counterions, affecting their applications and reactivity .

Properties

IUPAC Name

1-butylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQNFMTEUEOCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047933
Record name 1-Butylpyridinium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-80-6
Record name 1-Butylpyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylpyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BUTYLPYRIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Butylpyridinium bromide is prepared by a Menshutkin reaction of 27.5 g of 1-bromobutane with 15.8 g of pyridine at 40° C. in 24 hours, without solvent. The solid obtained is dried under low vacuum at 50° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 1-butylpyridinium bromide in material science?

A1: this compound ([C4py]Br) has shown promising applications in developing electrically conductive gels. When combined with syndiotactic polystyrene (SPS), [C4py]Br forms stable gels with desirable mechanical properties and high electrical conductivity. [] This conductivity is attributed to the uniform distribution of [C4py]Br within the gel matrix, facilitating efficient charge transport. []

Q2: How does this compound influence the thermal properties of styrene-butadiene rubber (SBR) composites?

A2: Modifying graphene nanoplatelets (GnPs), a filler in SBR, with this compound can significantly impact the composite's thermal properties. [] Specifically, incorporating [C4py]Br-modified GnPs leads to a reduction in the vulcanization temperature of SBR compounds. [] Additionally, the presence of modified GnPs influences the thermal stability of the resulting composites. []

Q3: Can this compound be used to enhance the performance of perovskite solar cells?

A3: Yes, a recent study demonstrated the successful utilization of a this compound (BPB) layer as a buried functional template to enhance the growth of inorganic CsPb0.75Sn0.25I2Br perovskite absorbers. [] The nitrogen atom in BPB provides lone electron pairs that coordinate with unsaturated metal ions (Pb and Sn) in the perovskite structure. [] This interaction, along with the electron-rich environment provided by BPB, suppresses Sn2+ oxidation and promotes enhanced perovskite crystal growth, leading to reduced defects and improved solar cell efficiency. []

Q4: Are there any analytical methods that utilize this compound for sensing applications?

A4: this compound (BPBr) has been successfully incorporated into a carbon paste electrode alongside graphene quantum dots (GQD) to create a highly sensitive electrochemical sensor. [] This GQD/BPBr/CPE sensor exhibits remarkable sensitivity in detecting 5-fluorouracil, an anticancer drug, with a detection limit of 0.5 nM. [] The sensor's performance highlights the potential of using BPBr in developing sensitive analytical tools for various applications. []

Q5: Has the toxicity of this compound been investigated in environmental contexts?

A5: Research has explored the toxicity of this compound in combination with other chemicals, including pesticides and antibiotics. [] Studies using a "combination index" approach have revealed that mixtures containing this compound can exhibit additive or antagonistic toxicological interactions depending on the specific chemicals present and the effect levels considered. [] These findings underscore the importance of evaluating the potential environmental impact of this compound, particularly in complex mixtures.

Q6: Can this compound be used as a reagent in organic synthesis?

A6: Yes, this compound has been successfully employed as a bromine source in organic synthesis. [] When combined with hydrogen peroxide as an oxidant, this compound enables the regioselective bromination of 2-aminopyridines at the 5-position. [] This method offers a mild and efficient approach for introducing bromine atoms into specific positions of aromatic compounds. []

Q7: What are the physicochemical properties of this compound?

A7: this compound is an ionic liquid with a melting point below 100 °C. Its physicochemical properties, such as density, viscosity, and conductivity, have been studied as a function of temperature in binary mixtures with water. [] These properties are essential for understanding its behavior in various applications, including electrochemical devices and material synthesis.

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